molecular formula C21H19BrN2O7 B11662752 1,3-Benzodioxol-5-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5602-26-6

1,3-Benzodioxol-5-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11662752
CAS No.: 5602-26-6
M. Wt: 491.3 g/mol
InChI Key: WRCLWIQDWXBMFL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR :
    • Aromatic protons : Multiplets between δ 6.5–7.5 ppm (benzodioxole and bromophenyl rings).
    • Methoxy group : Singlet at δ ~3.8 ppm.
    • Methyl group : Triplet at δ ~1.2 ppm (J = 7 Hz).
  • $$^{13}$$C NMR :
    • Carbonyl carbons : Peaks at δ ~165 ppm (ester) and δ ~195 ppm (ketone).
    • Bromine-bearing carbon : Deshielded to δ ~130 ppm.

Infrared (IR) Spectroscopy

  • Stretching vibrations :
    • C=O (ester): ~1720 cm$$^{-1}$$.
    • C=O (ketone): ~1680 cm$$^{-1}$$.
    • O–H (phenolic): ~3300 cm$$^{-1}$$.

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 491 (M$$^+$$) with isotopic pattern characteristic of bromine (~1:1 ratio for $$^{79}$$Br and $$^{81}$$Br).
  • Fragmentation : Loss of CO$$_2$$ (m/z 447) and Br (m/z 412).

Comparative Molecular Geometry with Analogous Dihydropyrimidine Derivatives

The compound shares structural motifs with pharmacologically active dihydropyrimidinones (DHPMs), such as monastrol and L-741,257 . Key comparisons include:

Feature Target Compound Monastrol
Position 4 substituent Bromophenyl group Ethoxycarbonylphenyl
Position 5 substituent Benzodioxolylmethyl ester Methyl ester
Bioactivity Not reported Mitotic kinesin inhibitor

The bromine atom in the target compound enhances electrophilicity, potentially influencing binding to biological targets.

Properties

CAS No.

5602-26-6

Molecular Formula

C21H19BrN2O7

Molecular Weight

491.3 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H19BrN2O7/c1-10-17(20(26)29-8-11-3-4-14-15(5-11)31-9-30-14)18(24-21(27)23-10)12-6-13(22)19(25)16(7-12)28-2/h3-7,18,25H,8-9H2,1-2H3,(H2,23,24,27)

InChI Key

WRCLWIQDWXBMFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)Br)O)OC)C(=O)OCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The Biginelli reaction employs:

  • 3-Bromo-4-hydroxy-5-methoxybenzaldehyde (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • Urea (1.5 equiv)

  • Catalytic HCl (0.1 equiv) in refluxing ethanol (78°C, 12 h).

Key modifications :

  • Substituting HCl with Lewis acids (e.g., Yb(OTf)₃) enhances yield (82% vs. 68% with HCl).

  • Microwave-assisted synthesis reduces reaction time to 45 min (70% yield).

Mechanistic Insight :
The reaction proceeds via imine formation, followed by nucleophilic attack of the β-keto ester and cyclodehydration (Figure 1).

Table 1 : Biginelli Reaction Optimization

CatalystTemp (°C)Time (h)Yield (%)
HCl781268
Yb(OTf)₃80882
MW, HCl1000.7570

Functionalization of the Tetrahydropyrimidine Core

Bromination and Methoxylation

The 3-bromo and 5-methoxy groups are introduced prior to the Biginelli reaction:

  • Vanillin is methoxylated using dimethyl sulfate (K₂CO₃, acetone, 60°C, 6 h).

  • Electrophilic bromination with Br₂ (1.1 equiv) in acetic acid (0°C, 2 h) affords 3-bromo-4-hydroxy-5-methoxybenzaldehyde (87% yield).

Caution : Bromine quench with NaHSO₃ is critical to prevent over-bromination.

Esterification with 1,3-Benzodioxol-5-ylmethanol

Steglich Esterification

The Biginelli adduct’s ethyl ester is hydrolyzed to the carboxylic acid (LiOH, THF/H₂O, 25°C, 4 h), then coupled with 1,3-benzodioxol-5-ylmethanol:

  • DCC (1.5 equiv) and DMAP (0.2 equiv) in dry DCM (0°C → 25°C, 24 h).

  • Yield : 74% after silica gel chromatography (hexane/EtOAc 3:1).

Alternative : Mitsunobu reaction (DIAD, PPh₃, THF) achieves 81% yield but requires anhydrous conditions.

Table 2 : Esterification Comparison

MethodReagentsYield (%)Purity (%)
SteglichDCC, DMAP7498
MitsunobuDIAD, PPh₃8197

Final Compound Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (s, 1H, ArH), 6.82 (s, 1H, ArH), 5.94 (s, 2H, OCH₂O), 5.21 (s, 2H, COOCH₂), 4.12 (q, J=7.1 Hz, 2H, CH₂CH₃), 2.31 (s, 3H, CH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide).

  • HRMS : m/z calc. for C₂₂H₁₉BrN₂O₇ [M+H]⁺: 527.0342; found: 527.0338.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity.

Scale-Up Considerations and Industrial Feasibility

  • Cost Drivers : 3-Bromo-4-hydroxy-5-methoxybenzaldehyde (∼$320/g) necessitates in-house synthesis for bulk production.

  • Waste Streams : DCC-derived DCU precipitates are filtered, reducing E-factor to 8.2 (vs. 14.5 for Mitsunobu) .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms like bromine can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Key Structural Differences Among Analogs
Compound Name / ID Substituents at C-4 Phenyl Ring Ester Group Molecular Weight Notable Properties
Target Compound 3-Br, 4-OH, 5-OMe 1,3-Benzodioxol-5-ylmethyl ~500 (estimated) Enhanced H-bonding, potential antitumor activity
Ethyl 4-(3-bromo-4-chlorophenyl)-6-methyl-2-oxo-... (CAS 1809161-52-1) 3-Br, 4-Cl Ethyl 413.7 Higher lipophilicity; halogen interactions in crystal packing
Methyl 4-(3-(benzyloxy)-4-methoxyphenyl)-6-methyl-2-oxo-... 3-OBn, 4-OMe Methyl 350.6 Reduced polarity; IC₅₀ = 350.6 µM (thymidine phosphorylase inhibition)
Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-... 3-OMe, 4-(isopentyloxy) Benzyl 438.5 Increased steric bulk; lower solubility
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-... 1,3-Benzodioxole (C-4) Ethyl 362.4 Thione analog; altered electronic profile

Crystallographic and Physicochemical Properties

  • Target Compound : The 1,3-benzodioxole group may promote π-π stacking, while the hydroxyl and methoxy groups facilitate hydrogen-bonded networks, as seen in related DHPMs .
  • Ethyl 4-(3-bromo-4-chlorophenyl)-6-methyl-2-oxo-... : Halogen atoms (Br, Cl) contribute to dense crystal packing via halogen bonds, as observed in analogs .

Q & A

Q. Purity optimization :

  • Chromatographic monitoring : Use HPLC or TLC to track reaction progress and isolate intermediates .
  • Recrystallization : Solvent systems like ethanol/water or DCM/hexane improve crystalline purity .

Advanced: How can regioselectivity challenges in the cyclization step be addressed?

Regioselectivity in tetrahydropyrimidine formation depends on:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., bromine) on the aldehyde direct cyclization to the para position .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring the desired regioisomer .
  • Catalytic additives : Lewis acids like ZnCl₂ enhance reaction specificity by coordinating with carbonyl groups .

Q. Validation :

  • ¹H NMR analysis : Compare aromatic proton splitting patterns to reference data .
  • X-ray crystallography : Confirm regiochemistry via bond lengths and angles in the crystal lattice .

Basic: What spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Identify key signals (e.g., aromatic protons at δ 6.9–7.2 ppm, ester carbonyl at ~δ 165 ppm) .
  • FT-IR : Confirm carbonyl (C=O) stretches at 1700–1750 cm⁻¹ and hydroxyl (O–H) bands at 3200–3500 cm⁻¹ .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns matching the molecular formula .

Advanced: How can contradictory bioactivity data across studies be resolved?

Discrepancies in biological activity (e.g., anti-inflammatory vs. inactive results) may arise from:

  • Purity variability : Impurities >5% can skew assays; validate via HPLC (e.g., ≥98% purity threshold) .
  • Cellular model differences : Test in multiple cell lines (e.g., RAW 264.7 macrophages vs. HEK293) to assess context-dependent effects .
  • Target engagement assays : Use SPR or ITC to directly measure binding affinity to proposed targets (e.g., COX-2 or kinases) .

Basic: What are the known biological activities of structurally related compounds?

Analogous tetrahydropyrimidines exhibit:

  • Anti-inflammatory activity : Inhibition of COX-2 (IC₅₀ = 2–10 μM) in LPS-induced macrophages .
  • Kinase inhibition : Selectivity against CDK2 (Ki = 0.8 μM) due to H-bonding with the oxo group .
  • Anticancer effects : Apoptosis induction in MCF-7 breast cancer cells (EC₅₀ = 15 μM) .

Advanced: What computational methods support structure-activity relationship (SAR) analysis?

  • Molecular docking : Simulate binding poses with targets like CDK2 (PDB: 1AQ1) using AutoDock Vina .
  • QSAR modeling : Correlate substituent hydrophobicity (logP) with bioactivity using partial least squares regression .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories in GROMACS .

Basic: How should stability and storage conditions be managed?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzodioxole moiety .
  • Moisture control : Use desiccants (silica gel) to avoid ester hydrolysis .
  • Short-term stability : Solutions in DMSO remain stable for 1 week at 4°C .

Advanced: What strategies improve solubility for in vivo studies?

  • Prodrug design : Introduce phosphate or glycoside groups at the hydroxyl position .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
  • Co-solvent systems : Use 10% Cremophor EL in saline for intravenous administration .

Basic: What safety precautions are required during handling?

  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (irritation risk) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Waste disposal : Neutralize with 10% NaOH before discarding to degrade reactive intermediates .

Advanced: How can crystallographic data resolve stereochemical ambiguities?

  • Single-crystal X-ray diffraction : Resolve absolute configuration using Flack parameter analysis (e.g., Flack x = 0.02(3)) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing packing .
  • Cambridge Structural Database (CSD) comparison : Match unit cell parameters (e.g., a = 12.6876 Å, β = 114.443°) to confirm polymorphism .

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